molecular formula C13H10BrFN2O B2404610 N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide CAS No. 1333894-50-0

N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide

Cat. No. B2404610
CAS RN: 1333894-50-0
M. Wt: 309.138
InChI Key: OPOZDBZFFNNERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide, also known as BMS-986205, is a small molecule drug compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been studied extensively for its ability to modulate the immune system, making it a promising candidate for the treatment of various autoimmune disorders and cancers. In

Mechanism of Action

N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide is a potent and selective inhibitor of PD-L1 that binds to the protein with high affinity. By blocking the interaction between PD-L1 and PD-1, this compound prevents the suppression of T-cell activity and promotes an immune response against cancer cells. This mechanism of action has been shown to be effective in preclinical studies, leading to the initiation of clinical trials for various cancers.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the immune system, specifically on T-cell activity. By blocking the PD-L1 pathway, this compound promotes the activation and proliferation of T-cells, leading to an immune response against cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide is its potency and selectivity for PD-L1, making it a promising candidate for the treatment of various cancers. Additionally, the synthesis method has been optimized to improve yield and purity, making it a viable option for large-scale production. However, one limitation for lab experiments is the potential for off-target effects, as this compound may also bind to other proteins in the immune system. Further studies are needed to fully understand the effects of this compound on the immune system and its potential side effects.

Future Directions

There are several potential future directions for N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide, including the development of combination therapies with other immunotherapeutic agents, such as checkpoint inhibitors and CAR-T cell therapy. Additionally, this compound may have potential applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to fully understand the potential of this compound in these areas and to optimize its use in clinical practice.
In conclusion, this compound is a promising small molecule drug compound that has potential therapeutic applications in the treatment of various cancers and autoimmune disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several potential future directions for its development. Further studies are needed to fully understand the potential of this compound and to optimize its use in clinical practice.

Synthesis Methods

The synthesis method for N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide involves several steps, including the coupling of 4-bromo-2-methylphenylamine with 2-bromo-6-fluoropyridine, followed by the introduction of a carboxamide group. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization. The synthesis method has been optimized to improve yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. One of the main areas of focus is its ability to modulate the immune system by targeting the programmed death-ligand 1 (PD-L1) pathway. PD-L1 is a protein that is overexpressed in many cancers and is responsible for suppressing the immune system's response to tumor cells. This compound works by blocking the interaction between PD-L1 and its receptor, PD-1, thus allowing the immune system to attack cancer cells.

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN2O/c1-8-6-10(14)3-4-11(8)17-13(18)9-2-5-12(15)16-7-9/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOZDBZFFNNERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.